molecular formula C₃₄H₃₅FO₅ B1139721 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride CAS No. 94898-42-7

2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride

Cat. No. B1139721
CAS RN: 94898-42-7
M. Wt: 542.64
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride involves key strategies that include the protection of hydroxyl groups, the introduction of fluorine, and the selective removal of protecting groups. One approach described the use of Cp2ZrCl2AgBF4 in benzene as a highly effective reagent system for glycosidation, providing excellent yields and high α-selectivity for the synthesis from tetra-O-benzyl-D-mannopyranosyl fluoride (Suzuki, Maeta, Suzuki, & Matsumoto, 1989).

Molecular Structure Analysis

Molecular structure analysis of fluorinated carbohydrates often involves advanced spectroscopic techniques, such as NMR, to elucidate the arrangement of atoms and the stereochemical outcome of the synthesis. The detailed molecular structure and confirmation of synthesized compounds are crucial for understanding their chemical behavior and reactivity. Studies on similar molecules emphasize the importance of structural confirmation via NMR and other techniques, underscoring the meticulous analysis required for complex molecules like 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride.

Chemical Reactions and Properties

The reactivity of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride is influenced by the presence of the fluorine atom, which can participate in various nucleophilic substitution reactions. The introduction of fluorine into the sugar molecule not only alters its reactivity but also affects its interaction with other molecules, making it a valuable intermediate in organic synthesis. For instance, the use of diethylaminosulfur trifluoride (DAST) in reactions with mannose derivatives has been explored for the introduction of fluorine atoms, demonstrating the compound's versatility in synthetic applications (Street & Withers, 1986).

Scientific Research Applications

Preparation of 2,3,4,6-Tetra-O-benzyl-d-mannose

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2,3,4,6-Tetra-O-benzyl-D-mannopyranose was prepared from methyl α-D-mannopyranoside . This compound is a key intermediate in the synthesis of various complex carbohydrates.
  • Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the reaction of methyl α-D-mannopyranoside with benzyl groups .
  • Results or Outcomes : The successful preparation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose was achieved .

Synthesis of Targeted Drugs

  • Scientific Field : Biomedical Research
  • Summary of Application : 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride plays a pivotal role in spearheading novel therapeutic advancements . Its significance lies in its ability to facilitate the synthesis of targeted drugs .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride as a starting material in the synthesis of drugs .
  • Results or Outcomes : The compound enables researchers to delve into the realm of disease management .

Intermediate of Voglibose/Dapagliflozin

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride is used as an intermediate in the synthesis of Voglibose and Dapagliflozin , which are drugs used for the treatment of diabetes.
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride in the synthesis of these drugs .
  • Results or Outcomes : The successful synthesis of Voglibose and Dapagliflozin was achieved .

Preparation of 2,3,4,6-Tetra-O-benzyl-α-d-glucopyranose and -galactopyranose

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2,3,4,6-Tetra-O-benzyl-α-d-glucopyranose and -galactopyranose were prepared from 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride . These compounds are key intermediates in the synthesis of various complex carbohydrates.
  • Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the reaction of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride with glucopyranose and galactopyranose .
  • Results or Outcomes : The successful preparation of 2,3,4,6-Tetra-O-benzyl-α-d-glucopyranose and -galactopyranose was achieved .

Synthesis of Protected Carbohydrate Hemiacetals

  • Scientific Field : Carbohydrate Chemistry
  • Summary of Application : 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride is used in the synthesis of protected carbohydrate hemiacetals . These compounds can be converted into glycosyl donors or used as donors directly. They can also be used as substrates for nucleophilic addition reactions .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride in the synthesis of these compounds .
  • Results or Outcomes : The successful synthesis of protected carbohydrate hemiacetals was achieved .

Synthesis of Spiro Cyclic Acetals

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride is used in the synthesis of spiro cyclic acetals . These compounds are synthesized by addition of 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone to epoxides and by direct dehydration between the lactone and diols in the presence of concentrated sulfuric acid as a catalyst .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride in the synthesis of these compounds .
  • Results or Outcomes : The successful synthesis of spiro cyclic acetals was achieved .

Preparation of α-Glucopyranosyl Chloride and 1-C-α-D-Glucopyranosyl Derivatives

  • Scientific Field : Carbohydrate Chemistry
  • Summary of Application : 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride is used in the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride in the synthesis of these compounds .
  • Results or Outcomes : The successful preparation of α-glucopyranosyl chloride and 1-C-α-D-glucopyranosyl derivatives was achieved .

properties

IUPAC Name

(3S,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33+,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXIKNZDQVSBCO-HSDAUYOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl fluoride

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